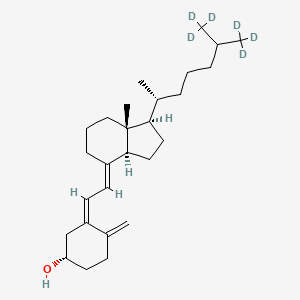

VD3-D6

Übersicht

Beschreibung

Diese Verbindung wird hauptsächlich als Werkzeug zur Bestimmung von Vitamin-D3-Metaboliten im menschlichen Serum verwendet . Deuterierte Verbindungen werden häufig in der wissenschaftlichen Forschung verwendet, um Stoffwechselwege zu untersuchen und die Stabilität und Bioverfügbarkeit von Medikamenten zu verbessern.

Wissenschaftliche Forschungsanwendungen

VD3-D6 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound in analytical chemistry to study metabolic pathways and reaction mechanisms.

Biology: Helps in understanding the biological functions of Vitamin D3 and its metabolites.

Medicine: Used in clinical research to study the pharmacokinetics and pharmacodynamics of Vitamin D3 and its derivatives.

Industry: Employed in the development of new drugs and formulations to improve the stability and bioavailability of Vitamin D3 .

Wirkmechanismus

Target of Action

Vitamin D3 (26,26,26,27,27,27-d6), also known as VD3-D6, primarily targets the Vitamin D Receptor (VDR) in various cells . The VDR is a transcription factor that mediates most of the actions of Vitamin D3 . It is found in numerous tissues throughout the body, including the brain, where it plays a role in neuroprotection and neurotransmission .

Mode of Action

The mechanism of action of this compound involves the binding of the activated VD3 receptor/retinoic X receptor (VD3R/RXR) heterodimeric complex to specific DNA sequences, controlling gene expression . This action likely alters genes involved in glutamatergic and GABAergic neurotransmissions, calcium regulation, as well as neurotrophic factors .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to influence the complement and coagulation cascade pathways . It also has an impact on the autophagy pathway, which is crucial for maintaining cellular homeostasis . Additionally, this compound has been found to stimulate the production of nitric oxide synthase (iNOS) and interleukin-6 (IL-6), while reducing the expression of IL-1β .

Pharmacokinetics

These parameters show to what extent a molecule is similar to molecules with suitable ADME properties .

Result of Action

This compound has been shown to have several molecular and cellular effects. It stimulates proliferation, expression of pluripotency markers (NANOG, SOX2, and Oct4), and osteogenic differentiation potential in bone marrow mesenchymal stromal/stem cells (BM-MSCs), while reducing their senescence . It also offers neuroprotection, decreasing behavioral changes, dopamine depletion, and oxidative stress .

Action Environment

Environmental factors such as latitude, season, time of day, and ozone pollution in the atmosphere can influence the number of solar ultraviolet B photons that reach the earth’s surface, thereby altering the cutaneous production of cholecalciferol . This could potentially influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Vitamin D3 (26,26,26,27,27,27-d6) plays a crucial role in a wide range of physiological processes, including bone health and immune function . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to its two active forms 25(OH)VD3 and 1α, 25(OH)2VD3 by the hydroxylase CYP105A1 and its redox partners Fdx and Fdr . These interactions are crucial for the synthesis, metabolism, and action of Vitamin D3 .

Cellular Effects

Vitamin D3 (26,26,26,27,27,27-d6) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a pivotal role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .

Molecular Mechanism

The mechanism of action of Vitamin D3 (26,26,26,27,27,27-d6) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Vitamin D3 (26,26,26,27,27,27-d6) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Vitamin D3 (26,26,26,27,27,27-d6) vary with different dosages in animal models . Studies have shown that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Vitamin D3 (26,26,26,27,27,27-d6) is involved in complex biochemical pathways, including any enzymes or cofactors that it interacts with . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Vitamin D3 (26,26,26,27,27,27-d6) is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Vitamin D3 (26,26,26,27,27,27-d6) and any effects on its activity or function are crucial for understanding its role in the body . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VD3-D6 beinhaltet die Einarbeitung von Deuteriumatomen in das Vitamin-D3-Molekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter chemische Synthese und enzymatische Umwandlung. Ein übliches Verfahren beinhaltet die Verwendung deuterierter Reagenzien im Syntheseprozess, um Wasserstoffatome durch Deuterium zu ersetzen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst in der Regel die großtechnische chemische Synthese unter Verwendung deuterierter Reagenzien. Der Prozess umfasst mehrere Schritte wie die Herstellung deuterierter Vorstufen, die Synthese von deuteriertem Vitamin D3 und die Reinigung, um den gewünschten Deuterierungsgrad zu erreichen .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können this compound wieder in seine Vorstufenformen umwandeln.

Substitution: Deuteriumatome in this compound können unter bestimmten Bedingungen durch andere Atome oder Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität der deuterierten Verbindung zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene deuterierte Metaboliten von Vitamin D3. Diese Metaboliten werden in der Forschung verwendet, um die Stoffwechselwege von Vitamin D3 und seine Auswirkungen auf den menschlichen Körper zu untersuchen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als stabilisotop-markierte Verbindung in der analytischen Chemie verwendet, um Stoffwechselwege und Reaktionsmechanismen zu untersuchen.

Biologie: Hilft beim Verständnis der biologischen Funktionen von Vitamin D3 und seinen Metaboliten.

Medizin: In der klinischen Forschung verwendet, um die Pharmakokinetik und Pharmakodynamik von Vitamin D3 und seinen Derivaten zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Formulierungen eingesetzt, um die Stabilität und Bioverfügbarkeit von Vitamin D3 zu verbessern .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Umwandlung in aktive Metaboliten im Körper. Diese Metaboliten binden an den Vitamin-D-Rezeptor (VDR) und regulieren die Expression verschiedener Gene, die am Kalzium- und Phosphatstoffwechsel, an der Immunfunktion und am Zellwachstum beteiligt sind . Die Deuteriumatome in this compound sorgen für Stabilität und ermöglichen eine präzise Verfolgung der Verbindung in Stoffwechselstudien .

Analyse Chemischer Reaktionen

Types of Reactions

VD3-D6 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound back to its precursor forms.

Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the deuterated compound .

Major Products

The major products formed from the reactions of this compound include various deuterated metabolites of Vitamin D3. These metabolites are used in research to study the metabolic pathways of Vitamin D3 and its effects on the human body .

Vergleich Mit ähnlichen Verbindungen

VD3-D6 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner Deuteriummarkierung einzigartig. Diese Markierung bietet mehrere Vorteile, darunter erhöhte Stabilität und die Möglichkeit, die Verbindung in Stoffwechselstudien zu verfolgen. Zu den ähnlichen Verbindungen gehören:

Vitamin D3 (Cholecalciferol): Die nicht-deuterierte Form von this compound.

Vitamin D2 (Ergocalciferol): Eine weitere Form von Vitamin D, die aus Pflanzen gewonnen wird.

Calcifediol und Calcitriol: Aktive Metaboliten von Vitamin D3, die in der klinischen Forschung und Therapie eingesetzt werden .

This compound zeichnet sich durch seinen spezifischen Einsatz in der Forschung zur Untersuchung der Stoffwechselwege und Wirkungen von Vitamin D3 aus und liefert wertvolle Erkenntnisse über seine biologischen Funktionen und potenziellen therapeutischen Anwendungen.

Eigenschaften

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-HCXPDEKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735355 | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118584-54-6 | |

| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)